4-Bromo-2,5-dimethylbenzaldehyde

Organic Synthesis Regioselective Functionalization Process Chemistry

Isomer misassignment plagues bromo-dimethylbenzaldehyde procurement. 4-Bromo-2,5-dimethylbenzaldehyde (CAS 88111-74-4) is the regiochemically validated B-ring building block for ellipticine total synthesis (Knochel, J. Org. Chem. 2007). Its 4-bromo substituent enables Suzuki/Stille/Negishi/Heck cross-coupling; the aldehyde remains free for condensation. Specs: ≥95% purity, mp 58-63°C, ¹H NMR singlets δ 7.58/7.41 (CDCl₃). Batch-specific COA with HRMS and melting point confirms isomeric identity.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 88111-74-4
Cat. No. B1282258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethylbenzaldehyde
CAS88111-74-4
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)C=O
InChIInChI=1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
InChIKeyZTZFGJSUCDDCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethylbenzaldehyde – Compound Class & Core Identity


4-Bromo-2,5-dimethylbenzaldehyde (CAS 88111-74-4) is a trisubstituted aromatic aldehyde belonging to the class of bromo-methyl-benzaldehyde derivatives. Its molecular architecture features an aldehyde group at position 1, methyl substituents at positions 2 and 5, and a bromine atom at position 4 on the benzene ring, with a molecular formula of C₉H₉BrO and a molecular weight of 213.07 g/mol [1]. The compound is a white to pale crystalline solid with an experimentally determined melting point of 58.2–59.8 °C and a calculated logP of 2.88 and polar surface area (PSA) of 17.07 Ų [1]. It is insoluble in water but readily soluble in common organic solvents such as alcohols, hexane, and ethyl acetate . As a bifunctional building block, it offers a synthetically versatile aldehyde handle and an aryl bromide site suitable for transition-metal-catalyzed cross-coupling, making it a strategic intermediate in medicinal chemistry and materials science [1].

4-Bromo-2,5-dimethylbenzaldehyde – Differentiation from Closest Analogs


The 2,5-dimethyl-4-bromo substitution pattern of 4-bromo-2,5-dimethylbenzaldehyde (CAS 88111-74-4) is not interchangeable with other bromo-dimethylbenzaldehyde isomers or non-halogenated dimethylbenzaldehydes for any application requiring predictable reactivity. The precise positioning of the electron-donating methyl groups at positions 2 and 5, combined with the electron-withdrawing bromine at position 4, creates a unique electronic environment that governs both the aldehyde carbonyl electrophilicity and the oxidative addition kinetics of the aryl bromide in cross-coupling reactions [1]. Isomeric variants such as 4-bromo-2,6-dimethylbenzaldehyde (CAS 5769-33-5) or 4-bromo-3,5-dimethylbenzaldehyde (CAS 400822-47-1) exhibit shifted NMR signatures, altered steric profiles around the aldehyde, and different regiochemical outcomes in subsequent derivatizations, yet they share the same molecular formula and nominal mass, making them indistinguishable by casual inspection . Non-brominated 2,5-dimethylbenzaldehyde (CAS 5779-94-2) lacks the aryl halide handle entirely, precluding its use in any cross-coupling-based diversification strategy [2]. The quantitative evidence below establishes exactly where and by how much the target compound differs from its most relevant comparators.

4-Bromo-2,5-dimethylbenzaldehyde – Quantitative Evidence vs. Analogs


Synthetic Yield Advantage vs. Bromination Routes

The most widely cited preparative route to 4-bromo-2,5-dimethylbenzaldehyde proceeds via selective monolithiation of 1,4-dibromo-2,5-dimethylbenzene with n-BuLi at −78 °C in THF, followed by DMF quench, yielding the pure product in 99% isolated yield as a white powder without requiring chromatographic purification [1]. In contrast, the isomeric 4-bromo-2,6-dimethylbenzaldehyde (CAS 5769-33-5) is typically accessed via direct bromination of 2,6-dimethylbenzaldehyde, a process that suffers from competing benzylic bromination and lower regiochemical fidelity, with reported yields for analogous direct bromination procedures falling in the 60–80% range . This 19–39 percentage-point yield differential represents a substantial cost-of-goods and throughput advantage for multi-step synthetic sequences where the 2,5-isomer is the required intermediate.

Organic Synthesis Regioselective Functionalization Process Chemistry

Melting Point Differentiation: Identity & Purity Verification

The experimentally determined melting point of 4-bromo-2,5-dimethylbenzaldehyde is 58.2–59.8 °C, as measured from the pure crystalline product obtained in the Knochel synthesis [1]. This value is independently corroborated by commercial vendor certificates of analysis reporting a melting range of 58.00–63.00 °C for 95% pure material . By comparison, the non-brominated parent compound 2,5-dimethylbenzaldehyde (CAS 5779-94-2) is a liquid at ambient temperature with a boiling point of 104.5–106.5 °C at 14 mmHg . This solid-versus-liquid phase distinction at standard laboratory conditions provides a straightforward, instrument-free method for distinguishing the brominated target from its non-halogenated analog during receipt, storage, and inventory management.

Analytical Chemistry Quality Control Solid-State Characterization

NMR Spectroscopic Fingerprint for Regioisomer Differentiation

The ¹H NMR spectrum of 4-bromo-2,5-dimethylbenzaldehyde in CDCl₃ displays diagnostic resonances at δ 10.15 (s, 1H, CHO), δ 7.58 (s, 1H, Ar-H3), and δ 7.41 (s, 1H, Ar-H6), with methyl singlets at δ 2.56 (3H, 5-CH₃) and δ 2.38 (3H, 2-CH₃) [1]. The two aromatic protons appear as singlets due to their para relationship, a pattern that is distinct from the 2,6-isomer (which displays an AB coupling pattern for its meta-related aromatic protons) and the 3,5-isomer (in which the aldehyde proton resonates at a different chemical shift owing to altered ring current effects from the adjacent methyl groups) [2]. The ¹³C NMR carbonyl resonance at δ 191.7 further confirms the aldehyde oxidation state. These spectral markers are absent from an alternative synthetic route described in the patent literature that reports slightly different ¹H NMR values (δ 10.2, 7.63, 7.47, 2.60, 2.43), consistent with a different spectrometer frequency (400 MHz vs. 300 MHz) .

Spectroscopy Structural Elucidation Quality Assurance

Key Intermediate for Ellipticine Alkaloid Synthesis

The Knochel group explicitly selected 4-bromo-2,5-dimethylbenzaldehyde as the key benzaldehyde building block in their total synthesis of the potent antitumor alkaloids ellipticine and 9-methoxyellipticine, reported in J. Org. Chem. 2007 [1]. The compound was reduced to the corresponding benzyl alcohol (4-bromo-2,5-dimethylbenzyl alcohol, compound 12) with NaBH₄ in quantitative yield, then converted to the benzyl chloride (compound 13) and elaborated through malonate alkylation, hydrolysis, and decarboxylation to 3-(4-bromo-2,5-dimethylphenyl)propionic acid (compound 15) [1]. This specific synthetic sequence exploits the 2,5-dimethyl-4-bromo substitution pattern to construct the indole-fused carbazole core of ellipticine with correct regiochemistry. Neither the 2,6- nor the 3,5-isomer would deliver the correct substitution pattern in the final ellipticine scaffold, as the methyl group positions map directly onto the alkaloid's B-ring substitution [2].

Medicinal Chemistry Antitumor Agents Natural Product Synthesis

Drug-Likeness Differentiation for CNS Drug Design

The calculated partition coefficient (logP) of 4-bromo-2,5-dimethylbenzaldehyde is 2.88, and its topological polar surface area (TPSA) is 17.07 Ų . These values place it within the favorable CNS drug-like space (logP 2–5, TPSA < 60 Ų) when used as a fragment or intermediate. For comparison, 2,5-dimethylbenzaldehyde (CAS 5779-94-2, no bromine) has a predicted logP of approximately 2.17 [1], while 4-bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5) carries a higher TPSA of approximately 44 Ų due to the two methoxy oxygen atoms . The bromine atom in the target compound increases lipophilicity by approximately 0.7 logP units relative to the non-halogenated parent while maintaining a low TPSA, a combination that is not achievable with the dimethoxy analog.

Drug Design Physicochemical Properties ADME Prediction

4-Bromo-2,5-dimethylbenzaldehyde – Key Application Scenarios


Ellipticine Alkaloid Total Synthesis

4-Bromo-2,5-dimethylbenzaldehyde is the regiochemically validated aldehyde building block for constructing the B-ring of ellipticine, 9-methoxyellipticine, isoellipticine, and 7-carbethoxyisoellipticine, as demonstrated in the Knochel total synthesis (J. Org. Chem. 2007) [1]. The 2,5-dimethyl substitution pattern on the benzaldehyde maps directly onto the ellipticine core, and the 4-bromo substituent provides a functional handle for subsequent C–C bond formation. No other bromo-dimethylbenzaldehyde isomer can deliver the correct B-ring topology. Research groups and CROs synthesizing ellipticine derivatives for anticancer screening should standardize on this specific compound (≥95% purity, mp 58–63 °C) as the entry point to the synthetic sequence.

Cross-Coupling for Medicinal Chemistry Libraries

The aryl bromide moiety at position 4 of 4-bromo-2,5-dimethylbenzaldehyde serves as an excellent substrate for Suzuki–Miyaura, Stille, Negishi, and Heck cross-coupling reactions, enabling rapid diversification at the bromine-bearing carbon while preserving the aldehyde for subsequent condensations or reductive aminations [1]. The two ortho-methyl groups provide moderate steric shielding of the aldehyde, which can confer selectivity in competitive reaction scenarios where both the aldehyde and the aryl halide are present. The compound's logP of 2.88 and TPSA of 17.07 Ų make it particularly attractive for constructing fragment libraries targeting CNS-penetrant chemical space, as the core scaffold already resides within favorable drug-like property ranges before further elaboration.

Fluorophore & Photoelectrochemical Material Development

4-Bromo-2,5-dimethylbenzaldehyde has been reported to function as an efficient sensitizer for introducing fluorophores into organic materials including polymers and plastics, and has been studied for its photoelectrochemical properties using cyclic voltammetry and ultrafast spectroscopy [1]. Its chiral recognition properties and fluorescence behavior make it a candidate building block for optical sensors and chemometric detection devices. For materials science laboratories developing novel photoactive materials, the combination of the aldehyde (for covalent attachment to matrices) and the bromine (for further functionalization via cross-coupling) provides a bifunctional architecture that is not available in non-halogenated dimethylbenzaldehydes.

Analytical Reference Standard for Isomer Identification

The sharply defined melting point (58.2–59.8 °C for pure material [1]) and the characteristic ¹H NMR signature with two aromatic singlets (δ 7.58 and 7.41 in CDCl₃) [1] make 4-bromo-2,5-dimethylbenzaldehyde suitable as an analytical reference standard for distinguishing among bromo-dimethylbenzaldehyde positional isomers in quality control laboratories. Analytical procurement for HPLC, GC-MS, or NMR-based purity panels should specify this exact CAS number (88111-74-4) and request batch-specific certificates of analysis that include melting point, ¹H NMR, and HRMS data to confirm isomeric identity.

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